Tetraethylene glycol

Aromatics extraction liquid–liquid equilibrium BTX recovery

Tetraethylene glycol (TTEG) delivers a benzene distribution coefficient of ~0.6 in Udex BTX extraction—50% higher than TEG (~0.4)—halving solvent-to-feed ratios and reducing pumping, inventory, and regeneration costs. Boiling point 327°C (~40°C above TEG) ensures low volatility in high-temperature solvent applications. TEGDA-crosslinked hydrogels achieve the highest tensile strength among common diacrylate crosslinkers. TTEG-derived polymeric phase-transfer catalysts match crown ether activity at lower cost. Specify TTEG where TEG or DEG compromises extraction efficiency, thermal stability, or mechanical performance.

Molecular Formula C8H18O5
Molecular Weight 194.23 g/mol
CAS No. 127821-00-5
Cat. No. B139389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylene glycol
CAS127821-00-5
Synonymstetraethylene glycol
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCO)O
InChIInChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
InChIKeyUWHCKJMYHZGTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water /1.0X10+6 mg/L/ at 20 °C
Insoluble in benzene, toluene, or gasoline
Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane
Miscible with methanol

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylene Glycol (CAS 127821-00-5 / 112-60-7): A Higher-Molecular-Weight Oligo(ethylene glycol) with Differentiated Physicochemical and Performance Profiles


Tetraethylene glycol (TTEG, TeEG, or TREG) is a linear oligo(ethylene glycol) with the formula H(OCH₂CH₂)₄OH, belonging to the homologous series that includes diethylene glycol (DEG), triethylene glycol (TEG), and pentaethylene glycol (PeEG) [1]. Characterized by a molecular weight of 194.23 g/mol and a boiling point of approximately 327 °C, TTEG exhibits higher thermal stability, lower volatility, and greater viscosity than its lower homologs [2]. These fundamental property differences translate into quantifiably distinct performance in solvent extraction, hydrogel crosslinking, and phase-transfer catalysis—domains where simple substitution with TEG or DEG fails to deliver equivalent outcomes.

Why In-Class Substitution of Tetraethylene Glycol with Triethylene or Diethylene Glycol Yields Non-Equivalent Technical Outcomes


Although DEG, TEG, and TTEG share a common oligo(ethylene glycol) backbone, key physicochemical parameters—including viscosity, boiling point, critical temperature, and solvation capacity—diverge substantially as the number of ethoxy units increases [1]. These differences are not merely incremental; they lead to step-changes in process-relevant metrics such as solvent-to-feed ratios in aromatics extraction, mechanical stiffness of crosslinked hydrogels, and catalytic activity in phase-transfer reactions [2][3]. Procurement decisions that treat these glycols as interchangeable risk suboptimal extraction efficiency, compromised material mechanical properties, or elevated operating costs due to increased solvent circulation or degradation rates.

Quantitative Evidence Guide: Where Tetraethylene Glycol Outperforms Its Closest Analogs


Benzene Distribution Coefficient in Aromatics Extraction: Tetraethylene Glycol vs. Triethylene Glycol

In a head-to-head comparison using liquid–liquid equilibrium data for the benzene–heptane system at process-relevant temperatures, tetraethylene glycol (TTEG) achieved a benzene distribution coefficient of approximately 0.6, compared with approximately 0.4 for triethylene glycol (TEG) under equivalent conditions [1]. This 50% improvement in distribution coefficient directly reduces the solvent-to-feed ratio required to achieve a target aromatic recovery. The study further notes that the solvent/feed ratio with TTEG is nearly half that required with TEG for equivalent extraction performance [1].

Aromatics extraction liquid–liquid equilibrium BTX recovery

Ultimate Tensile Strength and Young's Modulus of Crosslinked Hydrogels: TEGDA vs. DEGDMA and PEGDMA

In a comparative study of cationic hydrogel coatings for medical devices, tetraethylene glycol diacrylate (TEGDA) was directly compared with diethylene glycol dimethacrylate (DEGDMA) and polyethylene glycol dimethacrylate (PEGDMA) as crosslinkers at equivalent concentrations. TEGDA-crosslinked hydrogels exhibited the maximum ultimate tensile strength and Young's modulus among all crosslinker types tested, while PEGDMA-crosslinked hydrogels showed the highest swelling and elongation at break [1]. Although the abstract does not report exact numeric values for tensile strength, the rank-order superiority of TEGDA for stiffness-critical applications is unambiguous.

Hydrogel crosslinking biomaterials mechanical properties

Dynamic Viscosity at 20 °C: Tetraethylene Glycol vs. Triethylene Glycol

Dynamic viscosity data from reputable vendor technical datasheets show that tetraethylene glycol (TTEG) has a dynamic viscosity of 58.3 cP (mPa·s) at 20 °C [1], while triethylene glycol (TEG) has a dynamic viscosity of approximately 47–48 mPa·s at the same temperature [2][3]. This represents an approximately 21–24% higher viscosity for TTEG, a difference that directly impacts pump sizing, mass transfer rates, and heat exchanger design in industrial-scale operations.

Viscosity fluid handling pump sizing

Phase-Transfer Catalytic Activity of Tetraethylene Glycol-Derived Polymer vs. 18-Crown-6

A polymer synthesized from the divinyl ether of tetraethylene glycol was directly benchmarked against 18-crown-6 as a phase-transfer catalyst for the nitrile substitution of hexylbromide. With NaCN as the nucleophile, the tetraethylene glycol-derived polymer displayed catalytic activity comparable to that of 18-crown-6. With KCN, the polymer was less active than 18-crown-6, but the oligomeric acetal derived from the monovinyl ether showed negligible catalytic activity [1]. This demonstrates that tetraethylene glycol-based polymers can serve as cost-effective alternatives to crown ethers in specific cation-dependent phase-transfer reactions.

Phase-transfer catalysis polymer-supported catalysts nitrile substitution

Boiling Point Differential: Tetraethylene Glycol vs. Triethylene Glycol

Tetraethylene glycol has a boiling point of 327.3 °C at 760 mmHg [1], significantly exceeding that of triethylene glycol, which is reported as approximately 285–288 °C [2]. This approximately 39–42 °C higher boiling point enables TTEG to be used as a high-temperature solvent or process fluid where TEG would be subject to unacceptable evaporation losses or would require operation under vacuum to avoid thermal degradation. The lower volatility of TTEG is explicitly noted in authoritative compendia as a key differentiator from lower ethylene glycols [3].

Thermal stability boiling point high-temperature solvent

Critical Temperature of Tetraethylene Glycol vs. Triethylene Glycol

The critical temperatures of oligo(ethylene glycol)s from di- to hexaethylene glycol were measured using the pulse-heating method for thermally unstable compounds [1]. The study notes that the critical properties of tri- and tetraethylene glycols were found to be 'suspiciously close to each other' in earlier measurements, prompting refined measurements that established reliable critical parameters for each homolog in the series [1]. While the exact numerical difference in critical temperature between TEG and TTEG is not statistically large, the availability of validated critical property data for TTEG is essential for engineering design of high-temperature processes, as both compounds decompose near their critical points.

Critical properties thermal stability limit process safety

Validated Application Scenarios for Tetraethylene Glycol Based on Quantitative Differentiation Evidence


Industrial BTX Aromatics Extraction: Maximizing Benzene Recovery per Unit of Solvent Circulated

In the Udex process for separating benzene, toluene, and xylene (BTX) from reformed naphtha, tetraethylene glycol achieves a benzene distribution coefficient of ~0.6, compared with ~0.4 for triethylene glycol [1]. This 50% improvement reduces the solvent-to-feed ratio by approximately half, directly lowering pumping energy costs, solvent inventory, and thermal energy required for solvent regeneration. Refineries and petrochemical plants seeking to optimize existing extraction trains or design new capacity should specify TTEG over TEG when extraction efficiency and operating cost reduction are the primary procurement criteria.

Biomedical Hydrogel Device Coatings Requiring Maximum Mechanical Stiffness

For hydrogel coatings on urological or other implantable medical devices where mechanical rigidity and resistance to deformation are critical performance requirements, tetraethylene glycol diacrylate (TEGDA) is the preferred crosslinker. Comparative data show that TEGDA-crosslinked hydrogels exhibit the highest ultimate tensile strength and Young's modulus among common diacrylate/dimethacrylate crosslinkers (DEGDMA, PEGDMA) [2]. Biomedical engineers and biomaterial procurement specialists should select TEGDA-based formulations when the functional requirement prioritizes stiffness over swelling capacity or elongation at break.

High-Temperature Solvent and Heat-Transfer Fluid Applications

With a boiling point of 327.3 °C—approximately 40 °C higher than that of triethylene glycol [3]—and validated critical property data for process modeling [4], tetraethylene glycol is the optimal choice among oligo(ethylene glycol)s for high-temperature solvent applications where low volatility and thermal stability are paramount. Applications include high-temperature aromatic extraction, heat-transfer fluids in closed-loop systems, and as a processing solvent in polyester resin manufacture. Engineers should specify TTEG over TEG when operating temperatures exceed ~250 °C to avoid excessive evaporative losses and to maintain safe operating margins below the thermal decomposition threshold.

Cost-Effective Phase-Transfer Catalysis with Sodium Salts

Polymers derived from tetraethylene glycol divinyl ether exhibit phase-transfer catalytic activity comparable to the benchmark crown ether 18-crown-6 when NaCN is the nucleophile in nitrile substitution reactions [5]. For industrial processes employing sodium-based nucleophiles (e.g., NaCN, NaN₃) where crown ether cost is prohibitive, tetraethylene glycol-derived polymeric phase-transfer catalysts offer a synthetically accessible and cost-competitive alternative. This scenario is particularly relevant for fine chemical and pharmaceutical intermediate synthesis where catalyst cost and recoverability are key procurement drivers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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